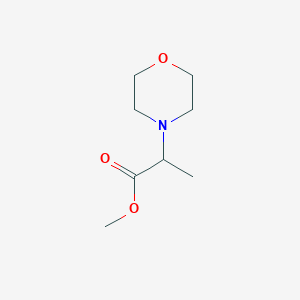

2-Morpholinopropionic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 2-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C8H15NO3/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3 |

InChI Key |

YVMAGSKBVARACT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1CCOCC1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Morpholinopropionic acid methyl ester. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the methyl group of the ester, the protons on the carbon chain, and the protons on the morpholine (B109124) ring. The integration of these signals provides the ratio of protons in each unique chemical environment. libretexts.orgdocbrown.info For instance, the spectrum of a similar compound, 2-methylpropane, shows distinct signals for its different proton environments, with the integrated signal ratio corresponding directly to the number of protons in each group. docbrown.info Spin-spin coupling patterns, such as doublets or triplets, would reveal the number of neighboring protons, helping to piece together the connectivity of the carbon backbone. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm region), the methoxy carbon of the ester, and the various carbons of the morpholine ring and the propionate (B1217596) chain.

2D-NMR: Two-dimensional NMR techniques are essential for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings through two or three bonds, confirming which protons are adjacent to each other in the molecule's framework. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. libretexts.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. libretexts.orgnih.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different structural fragments, such as linking the propionate chain to the nitrogen of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. researchgate.net This provides crucial information about the molecule's three-dimensional conformation.

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Number and type of hydrogen environments, proton ratios, and neighboring protons. | Identifies signals for morpholine ring, propionate chain, and methyl ester protons. |

| ¹³C NMR | Number of unique carbon environments. | Shows distinct peaks for carbonyl, methoxy, and aliphatic carbons. |

| COSY | H-H correlations through 2-3 bonds. | Establishes the connectivity of protons along the carbon backbone. |

| HSQC | Direct C-H correlations (one bond). | Assigns each carbon to its directly attached proton(s). |

| HMBC | C-H correlations over multiple bonds (2-4 bonds). | Confirms connectivity between molecular fragments and identifies quaternary carbons. |

| NOESY | H-H correlations through space. | Provides insight into the 3D structure and preferred conformation of the molecule. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to identify potential impurities.

Standard MS: In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. For methyl esters, fragmentation often occurs at the ester group, leading to characteristic daughter ions. For example, the mass spectrum of methyl propanoate shows a molecular ion peak at m/z 88, corresponding to its molecular weight, along with other fragment ions. docbrown.info The fragmentation pattern for this compound would be expected to show cleavage around the morpholine ring and the ester group, providing structural clues that act as a fingerprint for the molecule. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This high level of accuracy allows for the confident confirmation of the molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. HRMS is also invaluable for impurity profiling, as it can detect and help identify low-level impurities by determining their exact masses and, consequently, their likely elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the presence of specific functional groups. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the strong C=O (carbonyl) stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations from the ester and the ether linkage within the morpholine ring would appear in the fingerprint region, generally between 1000-1300 cm⁻¹. libretexts.orgdocbrown.info The spectrum would also feature C-H stretching vibrations from the aliphatic parts of the molecule, which are typically observed between 2850-3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. For the analysis of methyl esters, GC is a common and effective technique. nih.gov this compound, being a relatively small molecule, should be sufficiently volatile for GC analysis. The method would provide a retention time that is characteristic of the compound under specific conditions (e.g., column type, temperature program).

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. thepharmajournal.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main peak as this compound and the tentative identification of any impurities present in the sample. jmchemsci.comunar.ac.id Derivatization is a common step in GC-MS analysis to increase the volatility and thermal stability of metabolites for better separation and detection. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-performance liquid chromatography is a versatile technique for the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). ijpsonline.comresearchgate.net The compound would be detected as it elutes from the column, typically using a UV detector. The method can be optimized to achieve good resolution between the target compound and any impurities. nih.gov HPLC is not only used for analytical purity assessment but can also be scaled up for the preparative purification of the compound.

Application of Specialized Spectroscopic Methods for Advanced Investigations

For more in-depth studies, specialized spectroscopic techniques can be employed to investigate the electronic properties of this compound.

UV-Vis Absorption: Ultraviolet-visible spectroscopy provides information about electronic transitions within a molecule. The parent morpholine molecule exhibits a UV absorption onset at approximately 255 nm, which is assigned to a σ* ← n transition (an electron moving from a non-bonding orbital to an anti-bonding sigma orbital). rsc.org The presence of the propionate methyl ester group may slightly alter the absorption profile of the morpholine chromophore.

Fluorescence and Time-Resolved Fluorescence: These techniques can provide insights into the excited state properties of a molecule. While simple aliphatic amines and esters are not typically fluorescent, these methods could be used to study potential interactions of the molecule with fluorescent probes or in specific environments.

Electron Energy Loss Spectroscopy (EELS): EELS is a technique that measures the energy lost by electrons as they pass through a sample. It can provide information about vibrational and electronic excitations and is often used in conjunction with transmission electron microscopy. Its application to a small organic molecule like this would be highly specialized, potentially for studying its behavior when adsorbed onto a surface.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways and Intermediates in Synthesis

The principal pathway for the synthesis of 2-Morpholinopropionic acid methyl ester is the conjugate addition of morpholine (B109124) to methyl acrylate (B77674). This reaction is a classic example of an aza-Michael reaction, where the nitrogen atom of the amine acts as the nucleophile (Michael donor) and the electron-deficient alkene of the acrylate serves as the Michael acceptor. researchgate.netgeorgiasouthern.edu

The reaction mechanism proceeds through a stepwise pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen of morpholine on the β-carbon of the methyl acrylate double bond. This is the characteristic 1,4-addition pathway. walisongo.ac.id

Formation of an Intermediate: This attack leads to the formation of a transient zwitterionic intermediate (an enolate). researchgate.netacs.org In this species, a negative charge is localized on the α-carbon of the former acrylate moiety, and a positive charge resides on the nitrogen atom of the morpholine ring.

Proton Transfer: The reaction concludes with a rapid intramolecular or intermolecular proton transfer. A proton is transferred from the positively charged nitrogen atom to the negatively charged α-carbon, yielding the final, stable β-amino ester product. acs.org This proton transfer step is often facilitated by another amine molecule or a protic solvent.

Computational studies on the aza-Michael addition of secondary amines to acrylates suggest that the reaction preferentially follows a 1,2-addition mechanism, which consists of the pseudo-equilibrated formation of the zwitterion, followed by a rate-controlling, amine-assisted proton transfer to form the final product. acs.org While the zwitterionic species is a key intermediate, it is typically not isolated due to its transient nature. researchgate.net

An alternative, though less direct, synthetic route involves the esterification of 2-Morpholinopropionic acid with methanol (B129727). This pathway follows the general mechanism for acid-catalyzed esterification, involving the protonation of the carboxylic acid's carbonyl group, subsequent nucleophilic attack by methanol to form a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the methyl ester.

Kinetic Studies of Formation and Transformation Reactions

The rate of formation of this compound via the aza-Michael addition is influenced by several factors, including reactant structure, concentration, solvent, and temperature. researchgate.net

The solvent plays a crucial role in the reaction kinetics. Polar protic solvents, particularly alcohols like methanol, are known to significantly accelerate the reaction rate. researchgate.net This rate enhancement is attributed to the solvent's ability to stabilize the charged transition state and participate in the proton transfer step through hydrogen bonding. researchgate.net In contrast, the reaction is significantly slower or may not proceed at all in non-polar solvents. researchgate.net Increasing the temperature also generally increases the reaction rate, as observed in studies where microwave irradiation was used to promote the addition of amines to methyl acrylates. nih.gov

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Amine Nucleophilicity | Increases with higher nucleophilicity. Cyclic secondary amines (e.g., morpholine) are highly reactive. | The initial nucleophilic attack is the key step. Stronger nucleophiles attack the Michael acceptor more readily. | researchgate.net |

| Steric Hindrance | Decreases with increased steric bulk on the amine or acrylate. | Steric hindrance impedes the approach of the nucleophile to the electrophilic β-carbon. | researchgate.netgeorgiasouthern.edu |

| Solvent Polarity | Increases significantly in polar, protic solvents (e.g., methanol). | Stabilization of the charged zwitterionic intermediate and transition state; facilitation of the proton transfer step. | researchgate.net |

| Concentration | Increases with higher concentrations of morpholine and methyl acrylate. | The reaction is typically second-order overall, making the rate directly proportional to the concentration of both reactants. | dcu.ieupc.edu |

| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the reaction to overcome the energy barrier. | nih.gov |

Catalytic Mechanisms in Esterification and Amine-Involving Reactions

While the reaction between morpholine and methyl acrylate can proceed without a catalyst, its rate can be substantially enhanced by the use of acid or base catalysts. researchgate.netgeorgiasouthern.edu

Base Catalysis: Base catalysts function by activating the Michael donor (amine). A base can deprotonate the N-H bond of a primary or secondary amine, increasing its nucleophilicity. However, for a secondary amine like morpholine, the primary role of a base is often to facilitate the proton transfer step from the zwitterionic intermediate.

Acid Catalysis: Lewis or Brønsted acids catalyze the reaction by activating the Michael acceptor (methyl acrylate). researchgate.net The acid coordinates to the carbonyl oxygen of the ester group, withdrawing electron density and making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. A variety of acid catalysts have been employed for aza-Michael additions, including metal salts and complexes. For instance, Ceric Ammonium Nitrate (CAN) and copper-based metal-organic frameworks (CuBTC) have been shown to be effective catalysts. organic-chemistry.orgresearchgate.net The proposed mechanism for CuBTC involves the coordination of the acrylate to the copper center, which activates the double bond for the subsequent attack by the amine. researchgate.net

Esterification Catalysis: In the alternative synthetic route involving the esterification of 2-Morpholinopropionic acid, an acid catalyst is typically required. The mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄).

Nucleophilic attack by the hydroxyl oxygen of methanol on the protonated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer from the attacking methanol moiety to one of the hydroxyl groups.

Elimination of water (a good leaving group) and deprotonation to regenerate the catalyst and form the final methyl ester product.

| Catalyst Type | Example | Mechanism of Action | Reference |

|---|---|---|---|

| Lewis Acid | LiClO₄ | Activates the α,β-unsaturated ester (Michael acceptor) by coordinating to the carbonyl oxygen. | researchgate.net |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Efficiently catalyzes the reaction in water by activating the carbonyl compound. | organic-chemistry.org |

| Transition Metal Complex | Copper-based MOF (CuBTC) | The metal center coordinates with and activates the Michael acceptor, facilitating nucleophilic attack. | researchgate.net |

| Organocatalyst | Chiral secondary amines | Can activate α,β-unsaturated systems through the formation of iminium ions (not directly applicable to esters) or act as bifunctional catalysts. | nih.govbeilstein-journals.org |

| Ionic Liquid | [DABCO-PDO][OAc] | Acts as both a solvent and a promoter/catalyst for the addition of morpholine to methyl acrylate. | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and energetics of 2-Morpholinopropionic acid methyl ester. A common approach involves using a functional such as B3LYP with a suitable basis set, like 6-311G(d,p), to perform geometry optimization and calculate various molecular properties. mdpi.com

The electronic structure can be visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as the electrophilic and nucleophilic attack indices, can be calculated to predict the most likely sites for chemical reactions. For instance, the Fukui function (f) can identify which atoms are more susceptible to nucleophilic (f+) or electrophilic (f-) attack. mdpi.com The electrostatic potential surface maps the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively. mdpi.com

Energetic properties, including the total energy, enthalpy, and Gibbs free energy of the molecule, can also be determined through these calculations. These values are fundamental for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it participates.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -652.3 Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Conformational Analysis and Intermolecular Interactions through Computational Modeling

The flexible structure of this compound, with its morpholine (B109124) ring and rotatable bonds in the propionic acid methyl ester chain, allows for multiple conformations. Computational modeling is essential for identifying the most stable conformers and understanding the energetic landscape of its conformational changes.

A systematic conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using higher-level quantum chemical methods like DFT. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the condensed-phase behavior of the compound. Computational models can simulate these interactions, for example, by studying the formation of dimers or clusters of the molecule. The analysis of non-covalent interactions (NCI) can reveal the nature and strength of these interactions, providing insights into the molecule's physical properties like boiling point and solubility.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

| 1 | 0.00 | 178.5° |

| 2 | 1.25 | -65.2° |

| 3 | 2.50 | 68.9° |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction and Verification of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the esterification of 2-Morpholinopropionic acid to its methyl ester can be studied to understand the reaction pathway. organic-chemistry.org

By calculating the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. The transition state is a critical point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be determined, and vibrational frequency analysis can confirm its nature (a single imaginary frequency).

Isotope-labeling studies, which can be modeled computationally, can help to verify the proposed mechanism. organic-chemistry.org For example, by replacing a specific atom with its isotope, the effect on the reaction rate and product distribution can be calculated and compared with experimental data. This approach can provide strong evidence for or against a particular reaction pathway.

Simulation of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation. pnrjournal.com

Vibrational spectra, such as Infrared (IR) and Raman, can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. academicjournals.org These calculations can help in the interpretation of complex NMR spectra and in the structural elucidation of the molecule.

Electronic spectra, such as UV-Visible absorption spectra, can be simulated using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. pnrjournal.com

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Simulated Value | Experimental Value |

| IR Stretching Frequency (C=O) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| ¹H NMR Chemical Shift (O-CH₃) | 3.65 ppm | 3.70 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172.1 ppm | 173.5 ppm |

| UV-Vis λmax | 210 nm | 212 nm |

Note: The data in this table is hypothetical and for illustrative purposes, intended to show the typical correlation between simulated and experimental data.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

Precursor to Structurally Diverse Amino Acid Derivatives and Peptidomimetics

No information was found in the reviewed literature to suggest that 2-Morpholinopropionic acid methyl ester is used as a precursor for the synthesis of structurally diverse amino acid derivatives or peptidomimetics.

Chiral Building Block in Asymmetric Synthesis

The literature search did not yield any examples of this compound being employed as a chiral building block in asymmetric synthesis.

Functionalization for Polymer Chemistry and Materials Science Applications

Precursor for Advanced Polymer Additives (e.g., Light Stabilizers, Antioxidants)

No evidence was found to indicate that this compound serves as a precursor for the synthesis of advanced polymer additives such as light stabilizers or antioxidants.

Intermediate in the Preparation of Specialized Reagents or Ligands for Catalysis

While the synthesis of this compound is often catalyzed, no information was found describing its use as an intermediate in the subsequent preparation of specialized reagents or ligands for catalysis. rsc.orgrhhz.netnih.gov

Precursor for Analogue Synthesis in Structure-Activity Relationship Studies (SAR)

This compound is a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of analogues. Its utility in structure-activity relationship (SAR) studies lies in the ease with which its core structure can be chemically modified. The morpholine (B109124) ring, the propionic acid backbone, and the methyl ester group each provide opportunities for structural variation, allowing for a systematic exploration of the chemical space around the initial molecule to optimize biological activity, selectivity, and pharmacokinetic properties.

The primary route for analogue synthesis from this compound involves the transformation of the methyl ester into other functional groups, most commonly amides and hydrazides. These derivatives can then be further modified to introduce a wide array of substituents, enabling a thorough investigation of how different chemical features influence the molecule's interaction with a biological target.

A common strategy in SAR studies is to synthesize a library of compounds where a specific part of the lead molecule is systematically altered. For instance, starting from this compound, a series of N-substituted amides can be prepared by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of primary and secondary amines. This approach allows researchers to probe the steric and electronic requirements of the binding pocket of a target protein.

Similarly, the methyl ester can be converted to a hydrazide, which serves as a key intermediate for the synthesis of various hydrazones and other heterocyclic compounds. The condensation of the hydrazide with a range of aldehydes and ketones introduces a variety of substituents, providing insights into the structural requirements for biological activity.

An illustrative example of an SAR study originating from this compound is the development of a series of N-benzylamide derivatives to explore their potential as enzyme inhibitors. In such a study, the benzyl (B1604629) group can be substituted with different electron-donating and electron-withdrawing groups at various positions on the aromatic ring to understand the electronic effects on potency. Furthermore, the substitution pattern can be varied to investigate the impact of steric bulk on inhibitor binding.

The following data tables represent a hypothetical SAR study on a series of N-substituted 2-morpholinopropionamides derived from this compound, targeting a hypothetical enzyme.

Table 1: SAR of N-Aryl 2-Morpholinopropionamides

| Compound ID | R Group (N-substituent) | Enzyme Inhibitory Activity (IC₅₀, µM) |

| 1a | Phenyl | 15.2 |

| 1b | 4-Chlorophenyl | 5.8 |

| 1c | 4-Methoxyphenyl | 12.5 |

| 1d | 4-Nitrophenyl | 3.2 |

| 1e | 2-Chlorophenyl | 25.1 |

| 1f | 3,4-Dichlorophenyl | 1.9 |

Table 2: SAR of N-Alkyl 2-Morpholinopropionamides

| Compound ID | R Group (N-substituent) | Enzyme Inhibitory Activity (IC₅₀, µM) |

| 2a | Benzyl | 8.9 |

| 2b | Phenethyl | 11.3 |

| 2c | Cyclohexyl | 35.7 |

| 2d | n-Butyl | 52.4 |

Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen generally lead to better inhibitory activity compared to aliphatic substituents.

Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups, enhance the inhibitory potency. The 4-nitrophenyl (1d) and 3,4-dichlorophenyl (1f) analogues are the most potent in this series.

Positional Isomerism: The position of the substituent on the aromatic ring is crucial. A chloro group at the 4-position (1b) is more favorable than at the 2-position (1e), suggesting a specific orientation within the enzyme's active site.

Steric Hindrance: The decreased activity of the 2-chlorophenyl analogue (1e) might indicate steric hindrance near the amide linkage.

This systematic approach of analogue synthesis and subsequent biological evaluation, starting from a versatile precursor like this compound, is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.

Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Synthetic Routes

Traditional synthetic methods for N-substituted amino acid esters often involve multiple steps, harsh reagents, and the generation of significant waste. nih.gov Future research will undoubtedly focus on developing more streamlined, atom-economical, and environmentally benign pathways to 2-Morpholinopropionic acid methyl ester and its derivatives.

Key areas of exploration include:

Catalytic N-Alkylation: Moving beyond classical methods, research into direct N-alkylation of α-amino acid esters using widely available and greener reagents like alcohols is a promising frontier. researchgate.netnih.gov Ruthenium-catalyzed "borrowing hydrogen" methodologies, which are base-free and generate water as the only byproduct, could be adapted for the synthesis of this compound, ensuring high retention of stereochemistry if a chiral precursor is used. nih.govnih.gov

Mild Esterification Techniques: While esterification is a fundamental reaction, optimizing this step for efficiency and mildness is crucial. Methods employing reagents like trimethylchlorosilane in methanol (B129727) allow for the preparation of amino acid methyl esters at room temperature, avoiding the harsh conditions of older protocols. researchgate.net

Table 1: Comparison of Synthetic Approaches for N-Alkylated Amino Acid Esters

| Feature | Traditional Methods (e.g., Reductive Amination, Alkyl Halides) | Emerging Catalytic Methods |

|---|---|---|

| Starting Materials | Aldehydes, Alkyl halides | Alcohols |

| Byproducts | Stoichiometric salts, various side products | Water |

| Atom Economy | Generally lower | High |

| Reaction Conditions | Often harsh, may require strong reducing agents | Milder, base-free options available |

| Stereochemical Control | Risk of racemization, especially with base | Excellent retention of stereochemistry |

| Environmental Impact | Higher (reagent toxicity, waste) | Lower (benign byproduct, greener reagents) |

Exploration of New Catalytic Applications for the Compound and its Derivatives

The structural features of this compound—a secondary amine within the morpholine (B109124) ring and an ester group—make it and its derivatives attractive candidates for new catalysts.

Organocatalysis: The morpholine nucleus is a known, albeit sometimes less reactive, component of organocatalysts that operate via enamine intermediates. nih.govfrontiersin.org Future work could involve designing derivatives of this compound where the core structure acts as a scaffold. By introducing other functional groups, it may be possible to develop highly efficient and stereoselective organocatalysts for key reactions like Michael additions. nih.govfrontiersin.org The presence of the carboxylic group has been shown to be crucial for the efficacy of some morpholine-based catalysts. nih.gov

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions. researchgate.net This opens the door to designing novel ligands for transition metal catalysis. By synthesizing derivatives of this compound, it is possible to create bidentate or multidentate ligands that can stabilize metal centers and modulate their catalytic activity. nih.gov Such complexes could find applications in cross-coupling reactions, hydrogenations, and other important organic transformations. For example, morpholine-liganded palladium complexes have been synthesized and studied for their chemical properties. nih.gov

Table 2: Potential Catalytic Roles for this compound Derivatives

| Type of Catalysis | Potential Role of Derivative | Target Reactions | Key Structural Features |

|---|---|---|---|

| Organocatalysis | Chiral base/scaffold | Asymmetric Michael additions, Aldol reactions | Morpholine nitrogen, chiral centers |

| Transition Metal Catalysis | Chiral ligand | C-C and C-N cross-coupling, Asymmetric hydrogenation | N and O heteroatoms for metal coordination |

Integration of Advanced Spectroscopic and In Situ Mechanistic Probes

A deep understanding of a molecule's structure and conformational behavior is critical to predicting its reactivity and function. The morpholine ring typically exists in a chair conformation, but the orientation of substituents can significantly impact its properties. nih.gov

Future research should leverage advanced spectroscopic techniques to probe the fine details of this compound:

Conformational Analysis: Techniques such as infrared resonant vacuum ultraviolet (VUV) photoionization mass spectrometry and Raman spectroscopy, combined with quantum chemical calculations, can precisely determine the relative stability of different conformers (e.g., where the substituent is in an equatorial versus an axial position). nih.govacs.orgresearchgate.netacs.org Understanding this conformational preference is essential, as it influences the molecule's reactivity and how it interacts with other molecules. acs.org

Mechanistic Studies: The use of in situ probes, particularly NMR spectroscopy, can provide real-time insights into reaction mechanisms. Applying these techniques to the synthesis or catalytic use of this compound would allow for the direct observation of intermediates, transition states, and reaction kinetics. This data is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Table 3: Application of Advanced Spectroscopic Techniques

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| IR Resonant VUV-MATI Spectroscopy | Precise conformational structures and stability (e.g., Chair-Eq vs. Chair-Ax) | Predicts reactivity and intermolecular interactions |

| Raman Spectroscopy | Conformational preferences in different media (liquid, aqueous) | Understands solvent effects on structure |

| ***In Situ* NMR Spectroscopy** | Real-time reaction monitoring, intermediate identification, kinetic data | Optimizes synthesis and elucidates catalytic mechanisms |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are now indispensable tools in chemical research, enabling the design and evaluation of molecules before their synthesis. mdpi.com This approach saves considerable time and resources.

Predictive Modeling: Quantum mechanics methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for novel derivatives of this compound, including their geometric structures, electronic properties, and reaction energetics. nih.govresearchgate.net Molecular dynamics (MD) simulations can further explore their conformational landscapes and interactions with solvents or biological targets. researchgate.net

Rational Design: These computational tools allow for the rational design of new molecules with specific, tailored properties. For example, derivatives could be designed to have altered lipophilicity or specific electronic characteristics to enhance their performance as catalysts or ligands. researchgate.netnih.gov

QSAR Studies: For applications in materials or medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed. sci-hub.se These models correlate specific structural features of a series of derivatives with their observed activity (e.g., catalytic efficiency), providing a predictive framework for designing even better compounds. rsc.org

Table 4: Computationally predictable properties for novel derivatives

| Computational Method | Predicted Property | Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies | Catalyst design, reactivity prediction |

| Molecular Dynamics (MD) | Conformational stability, solvent interactions, binding affinity | Understanding behavior in solution, drug design |

| QSAR | Correlation of structure with activity/property | Guiding the synthesis of more potent derivatives |

Investigation into its Potential in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' studying systems held together by non-covalent interactions. The structure of this compound, with its hydrogen bond accepting oxygen and nitrogen atoms and the ester carbonyl group, makes it an interesting building block for supramolecular assemblies. researchgate.net

Crystal Engineering: The compound's functional groups can participate in predictable hydrogen bonding networks. japtronline.comresearchgate.net Research into its crystallization behavior could lead to the design of novel co-crystals with tailored physical properties (e.g., solubility, stability). The formation of specific intermolecular arrangements, known as supramolecular synthons, is a cornerstone of this field. japtronline.commdpi.com

Host-Guest Chemistry: Derivatives of this compound could be designed to act as hosts for specific guest molecules. The morpholine ring can form a cavity-like structure capable of engaging in specific interactions, making it a candidate for applications in chemical sensing or molecular separation.

Self-Assembling Materials: Under the right conditions, molecules with well-defined interaction sites can self-assemble into larger, ordered structures like gels, liquid crystals, or other functional materials. Exploring the self-assembly properties of this compound and its derivatives could open up new avenues in materials science.

Table 5: Potential Supramolecular Applications and Key Interactions

| Application Area | Key Intermolecular Interactions | Potential Outcome |

|---|---|---|

| Co-crystal Formation | Hydrogen bonding (O-H···O, N-H···O, C-H···O) | Modified physicochemical properties of active ingredients |

| Host-Guest Systems | Hydrogen bonding, van der Waals forces | Selective binding for sensors or separation |

| Self-Assembled Materials | Hydrogen bonding, hydrophobic effects | Formation of gels, films, or other functional materials |

Q & A

Basic: What experimental parameters should be optimized during the synthesis of 2-Morpholinopropionic acid methyl ester?

Answer:

Synthesis optimization requires systematic variation of temperature, time, and reagent stoichiometry. Kinetic modeling, as demonstrated in methyl ester synthesis studies (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), shows that higher temperatures (e.g., 110–115°C) accelerate reaction rates but may increase side-product formation. For example, at 115°C, complete conversion of intermediates (X1 to X9) occurs within 3–6 hours, whereas lower temperatures (105°C) require extended reaction times . Use a factorial design to evaluate yield vs. purity trade-offs, validated by GC or HPLC.

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

- GC/MS : Effective for identifying methyl ester derivatives, as shown in studies analyzing octanoic acid methyl esters (retention time matching and spectral libraries) .

- NMR : Use H and C NMR to confirm morpholine ring integration and ester carbonyl signals.

- HPLC with UV/RI detection : Quantify impurities (e.g., unreacted precursors) using protocols similar to pharmaceutical impurity profiling .

Advanced: How can kinetic models resolve discrepancies between experimental and theoretical yields?

Answer:

Discrepancies often arise from unaccounted side reactions or heat/mass transfer limitations. A validated two-step kinetic model (e.g., for biodiesel methyl esters) can simulate intermediate conversion rates. For instance, at 105°C, deviations between experimental (1.00) and calculated (0.79) X1 values at 4 hours suggest incomplete equilibrium, requiring iterative model refinement with Arrhenius parameters . Compare residuals across temperature gradients to identify systematic errors.

Advanced: How should researchers address conflicting data in reaction time-course studies?

Answer:

Contradictions (e.g., X9 yield differences at 115°C/6 hours: Exp. 1.00 vs. Calc. 0.97) may indicate catalyst deactivation or sampling inconsistencies. Implement real-time monitoring (e.g., in situ FTIR) to track intermediate concentrations. Validate with triplicate runs and statistical analysis (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

Advanced: What strategies mitigate by-product formation during esterification?

Answer:

- Reagent purity : Use anhydrous morpholine to avoid hydrolysis side reactions.

- Temperature control : Lower temperatures (e.g., 105°C) reduce thermal degradation but require longer reaction times.

- Catalyst screening : Test acid/base catalysts (e.g., HSO, NaOMe) to optimize selectivity, as shown in FAME synthesis .

Methodological: How to ensure reproducibility in synthetic protocols?

Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Document stoichiometry, catalyst loading, and purification steps (e.g., column chromatography conditions).

- Report characterization data (NMR, GC/MS) for at least one batch; include raw spectral data in supplementary materials .

Safety: What precautions are critical when handling morpholine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.